REACTION_CXSMILES
|
[S:1]1[CH:5]=[C:4]([C:6]([NH2:8])=[NH:7])[N:3]=[CH:2]1.[Cl:9][C:10]1[CH:17]=[C:16]([F:18])[CH:15]=[CH:14][C:11]=1[CH:12]=O.[C:19]([O:25][CH2:26][CH3:27])(=[O:24])[CH2:20][C:21]([CH3:23])=O.C([O-])(=O)C.[Na+]>C(O)C>[S:1]1[CH:5]=[C:4]([C:6]2[NH:8][C:21]([CH3:23])=[C:20]([C:19]([O:25][CH2:26][CH3:27])=[O:24])[CH:12]([C:11]3[CH:14]=[CH:15][C:16]([F:18])=[CH:17][C:10]=3[Cl:9])[N:7]=2)[N:3]=[CH:2]1 |f:3.4|
|
Name
|
|
Quantity
|
2 mmol
|
Type
|
reactant
|
Smiles
|
S1C=NC(=C1)C(=N)N
|
Name
|
|
Quantity
|
2 mmol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=O)C=CC(=C1)F
|
Name
|
|
Quantity
|
2 mmol
|
Type
|
reactant
|
Smiles
|
C(CC(=O)C)(=O)OCC
|
Name
|
|
Quantity
|
2.2 mmol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
ethyl acetate and water were added
|
Type
|
CUSTOM
|
Details
|
to separate the layers
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ethyl acetate layer was dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
separated by a column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
S1C=NC(=C1)C=1NC(=C(C(N1)C1=C(C=C(C=C1)F)Cl)C(=O)OCC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.28 g | |
YIELD: PERCENTYIELD | 37% | |
YIELD: CALCULATEDPERCENTYIELD | 36.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |